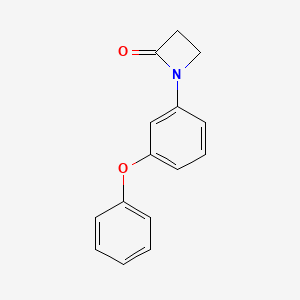
(2R)-2-ethylhept-5-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-ethylhept-5-yn-1-ol: is an organic compound with a unique structure characterized by an ethyl group attached to the second carbon of a hept-5-yn-1-ol backbone. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-ethylhept-5-yn-1-ol typically involves the following steps:
Alkyne Addition: The initial step involves the addition of an ethyl group to a hept-5-yne precursor. This can be achieved through various methods, including the use of organometallic reagents such as ethylmagnesium bromide.
Hydroboration-Oxidation: The alkyne is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the first carbon. This step involves the use of borane (BH3) followed by hydrogen peroxide (H2O2) in an alkaline medium.
Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-ethylhept-5-yn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Ethers, esters
Scientific Research Applications
Chemistry: (2R)-2-ethylhept-5-yn-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving chiral alcohols.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, flavors, and fragrances due to its unique structural properties.
Mechanism of Action
The mechanism by which (2R)-2-ethylhept-5-yn-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chiral center at the second carbon allows for selective binding to chiral receptors, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
(2S)-2-ethylhept-5-yn-1-ol: The enantiomer of (2R)-2-ethylhept-5-yn-1-ol with opposite stereochemistry.
Hept-5-yn-1-ol: The parent compound without the ethyl group.
2-ethylhex-5-yn-1-ol: A structural isomer with a different carbon chain length.
Uniqueness: this compound is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can significantly influence the compound’s reactivity, binding affinity, and overall biological activity compared to its enantiomer and structural isomers.
Properties
CAS No. |
874771-08-1 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(2R)-2-ethylhept-5-yn-1-ol |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-9(4-2)8-10/h9-10H,4,6-8H2,1-2H3/t9-/m1/s1 |
InChI Key |
ZPHMMEXHMVKNMD-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](CCC#CC)CO |
Canonical SMILES |
CCC(CCC#CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)
![N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12594531.png)

![Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12594541.png)

![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)

![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594557.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide](/img/structure/B12594558.png)

![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)

propanedinitrile](/img/structure/B12594582.png)
![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
